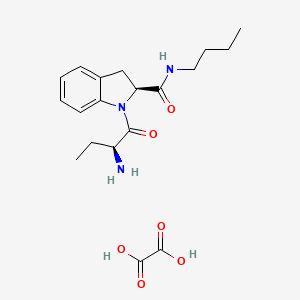

Butabindideoxalat

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die Konzentration von Cholecystokinin-Oktapeptid in depolarisierten Ratten-Gehirnrinde-Schnitten zu erhöhen und die Cholecystokinin-inaktivierende Peptidase in der Mausleber und dem Gehirn zu hemmen

Herstellungsmethoden

Die Synthese von Butabindide Oxalat umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Bildung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden können großtechnische Synthesen unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Butabindide Oxalat hat mehrere Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Werkzeug zur Untersuchung von Enzyminhibition und Protein-Interaktionen verwendet. In der Biologie wird es verwendet, um die Rolle von Cholecystokinin in verschiedenen physiologischen Prozessen zu untersuchen. In der Industrie kann es bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt werden .

Wirkmechanismus

Der Wirkmechanismus von Butabindide Oxalat beinhaltet die Hemmung der Cholecystokinin-inaktivierenden Peptidase. Dieses Enzym ist für den Abbau von Cholecystokinin verantwortlich, einem Peptidhormon, das eine entscheidende Rolle bei der Verdauung und der Appetitregulation spielt. Durch die Hemmung dieses Enzyms erhöht Butabindide Oxalat die Konzentration von Cholecystokinin, was zu verstärkten physiologischen Effekten wie verzögerter Magenentleerung und verringerter Nahrungsaufnahme führt .

Wirkmechanismus

Target of Action

Butabindide oxalate is a potent, selective inhibitor of Tripeptidyl Peptidase II (TPP II) . TPP II is a serine protease that plays a crucial role in the degradation of certain peptides like cholecystokinin (CCK), a hormone involved in stimulating the digestion of fat and protein .

Mode of Action

Butabindide oxalate acts by inhibiting the activity of TPP II . It binds to the active site of the enzyme, preventing it from breaking down its substrates . This inhibition is selective and competitive, with a Ki value of 7 nM for TPP II .

Biochemical Pathways

The primary biochemical pathway affected by Butabindide oxalate is the degradation of CCK. By inhibiting TPP II, Butabindide oxalate prevents the breakdown of CCK, leading to increased levels of this hormone . This can have downstream effects on various physiological processes, including digestion and satiety .

Pharmacokinetics

It inhibits TPP II in mouse liver and brain with ID50 values of 1.1 and 6.8 mg/kg, respectively . This suggests that Butabindide oxalate can be absorbed and distributed to various tissues in the body where it exerts its inhibitory effect.

Result of Action

The inhibition of TPP II by Butabindide oxalate leads to increased levels of CCK . In animal models, this has been shown to delay gastric emptying and reduce food intake . These effects are likely due to the role of CCK in promoting satiety and slowing gastric emptying to allow for the digestion of fats and proteins .

Biochemische Analyse

Biochemical Properties

Butabindide Oxalate interacts with the enzyme TPP II, inhibiting its activity . The Ki values for TPP II and TPP I are 7 nM and 10 μM respectively . This interaction protects Cholecystokinin-8 (CCK-8) from inactivation .

Cellular Effects

The effects of Butabindide Oxalate on cells are primarily related to its inhibition of TPP II. By inhibiting TPP II, Butabindide Oxalate can influence cell function by preventing the inactivation of CCK-8 .

Molecular Mechanism

Butabindide Oxalate exerts its effects at the molecular level by binding to TPP II and inhibiting its activity . This prevents the breakdown of CCK-8, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, Butabindide Oxalate has been shown to inhibit the activity of TPP II in cerebral membranes

Dosage Effects in Animal Models

In animal models, Butabindide Oxalate has been shown to inhibit the breakdown of CCK-8 in the gastrointestinal tract and increase satiety in mice . The dosage used in these studies was 10 mg/kg .

Metabolic Pathways

It is known to interact with TPP II, an enzyme involved in the breakdown of certain peptides .

Vorbereitungsmethoden

The synthesis of Butabindide oxalate involves several steps. The key synthetic route includes the formation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Butabindide Oxalat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zur Bildung oxidierter Derivate führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Vergleich Mit ähnlichen Verbindungen

Butabindide Oxalat ist einzigartig in seiner selektiven Hemmung der Cholecystokinin-inaktivierenden Peptidase. Zu ähnlichen Verbindungen gehören andere Inhibitoren der Tripeptidyl-Peptidase 2, wie beispielsweise UCL-1397. Butabindide Oxalat zeichnet sich durch seine hohe Potenz und Selektivität aus. Andere ähnliche Verbindungen können andere molekulare Zielstrukturen oder Wirkmechanismen haben, was Butabindide Oxalat zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2.C2H2O4/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2;3-1(4)2(5)6/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21);(H,3,4)(H,5,6)/t13-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMJFDVOXSGHBF-SLHAJLBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10719333 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185213-03-0 | |

| Record name | Oxalic acid--(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydro-1H-indole-2-carboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)

![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-chloro-1H-benzo[d]imidazole](/img/structure/B599786.png)

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)